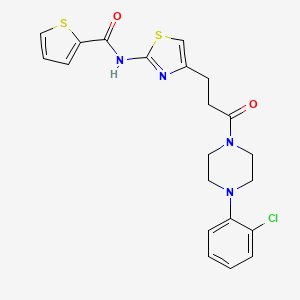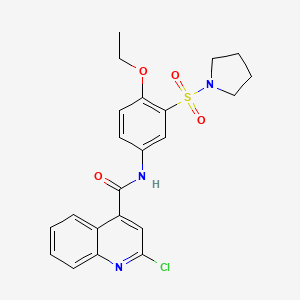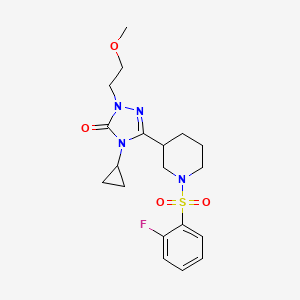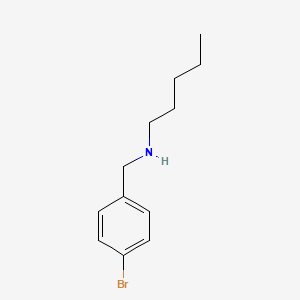
2-(Cyclopentylmethyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylmethyl)azetidine hydrochloride, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMA is a cyclic tertiary amine that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom.
科学的研究の応用
Stereoselective Synthesis
Azetidines are pivotal in stereoselective synthesis, offering routes to cis-3,4-disubstituted piperidines through ring transformation processes. This capability is crucial for preparing compounds with specific stereochemistry, a common requirement in drug development and synthetic chemistry. The transformation of 2-(2-mesyloxyethyl)azetidines to various substituted piperidines showcases azetidines' versatility in stereoselective synthesis, providing access to valuable templates for medicinal chemistry (Mollet et al., 2011).
Synthetic Chemistry Advances
Azetidines serve as amino acid surrogates and find applications in peptidomimetic and nucleic acid chemistry, demonstrating their critical role in synthetic organic chemistry. Their involvement in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions, underscores their significance in developing new synthetic methodologies. The reactive nature of azetidines, especially in ring-opening and expansion reactions, highlights their potential in creating novel heterocyclic compounds (Mehra et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, azetidines are lauded for their pharmacokinetic effects, making them attractive scaffolds for pharmaceutical development. The ability to access functionalized azetidines through innovative synthetic methods, such as visible light-enabled aza Paternò-Büchi reactions, opens new avenues for incorporating these structures into drug candidates. This approach facilitates the direct formation of functionalized azetidines from precursors containing imines and alkenes, expanding the toolkit for drug discovery and development (Becker et al., 2019).
Ring Expansion Techniques
The ring expansion of 2-(1-Hydroxyalkyl)azetidines to 4-(2-Chloroethyl)oxazolidinones showcases another facet of azetidines' utility in synthetic chemistry. This transformation is pivotal for accessing oxazolidinones, compounds of interest in pharmaceutical research due to their antibiotic properties. The efficiency of this rearrangement, dependent on the alcohol class and the azetidine ring's substitution pattern, exemplifies the strategic use of azetidines in complex molecule synthesis (Couty et al., 2011).
Safety and Hazards
将来の方向性
Azetidines are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and they are expected to continue to play a significant role in drug discovery, polymerization, and as chiral templates .
作用機序
Target of Action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions
Biochemical Pathways
Azetidines are involved in various synthesis methods and reaction types for functionalization
特性
IUPAC Name |
2-(cyclopentylmethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)7-9-5-6-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKDPEWGYZILJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

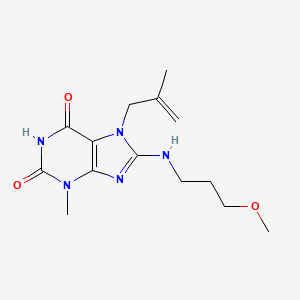
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

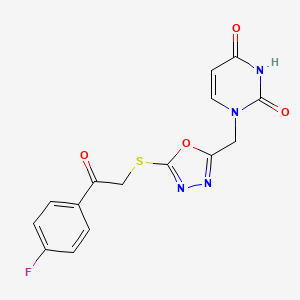
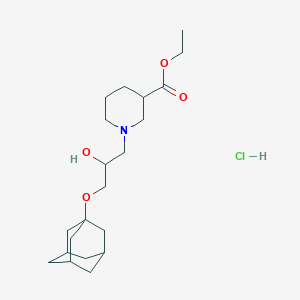

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)
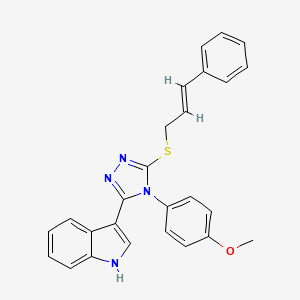
![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)
